Exatecan intermediate 10
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Overview
Description
Exatecan intermediate 10 is a chemical compound used as a synthetic intermediate in the drug manufacturing industry. It is most commonly used as a starting material for exatecan mesylate, a drug that has shown effectiveness in cancer treatment. The compound has the molecular formula C25H26N2O4 and is also known by its systematic name, 4-oxo-1H-pyrrolo[3,2-c]quinoline-3-carboxylic acid methyl ester .
Preparation Methods
Exatecan intermediate 10 is typically produced by the condensation of 2-quinolinecarboxylic acid with 3-amino-2-methylbenzoic acid . The preparation involves several steps, including acylation, bromination, and cross-coupling reactions . The intermediate compound B can be obtained from intermediate A by means of a rearrangement reaction, and exatecan mesylate can be obtained from intermediate compound B by means of deprotection for acetamido and amino at the α site, a condensation reaction, and a hydrolysis reaction . The reaction conditions are moderate, and the yield is high, making it suitable for industrial production .
Chemical Reactions Analysis
Exatecan intermediate 10 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, treating this compound with various reagents in a complex multi-step reaction yields exatecan mesylate .
Scientific Research Applications
Exatecan intermediate 10 has various scientific research applications, particularly in the field of cancer treatment. It is used as an intermediate in the synthesis of exatecan mesylate, a drug that has shown remarkable effectiveness in treating various types of cancer, including lung, breast, and ovarian cancer . Exatecan and its derivatives are being developed as tumor-targeted-delivery warheads in various formulations, including peptides, liposomes, polyethylene glycol nanoparticles, and antibody-drug conjugates . The compound is also used in preclinical models for validating biomarkers and combination therapies .
Mechanism of Action
Exatecan intermediate 10 itself does not have significant biological activity. its derivative, exatecan mesylate, exerts its effects by inhibiting DNA topoisomerase I, an enzyme that relaxes supercoiled DNA during replication and transcription . By trapping the topoisomerase I-DNA cleavage complex, exatecan mesylate causes DNA damage and apoptotic cell death . This mechanism makes it effective in killing cancer cells, especially when used in combination with other inhibitors .
Comparison with Similar Compounds
Exatecan intermediate 10 is similar to other camptothecin derivatives, such as topotecan and irinotecan . exatecan mesylate, derived from this compound, has shown superior and broader-spectrum antitumor activity in vitro and in vivo compared to other camptothecin derivatives . The unique structure of exatecan mesylate, with an additional six-membered ring and specific substitutions, contributes to its enhanced effectiveness .
Conclusion
This compound is a crucial compound in the synthesis of exatecan mesylate, a drug with significant potential in cancer treatment. Its preparation methods, chemical reactions, and scientific research applications highlight its importance in the pharmaceutical industry. The compound’s mechanism of action and comparison with similar compounds further emphasize its uniqueness and effectiveness.
Properties
Molecular Formula |
C26H24FN3O5 |
---|---|
Molecular Weight |
477.5 g/mol |
IUPAC Name |
N-[(10R,23R)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]acetamide |
InChI |
InChI=1S/C26H24FN3O5/c1-4-26(34)16-7-20-23-14(9-30(20)24(32)15(16)10-35-25(26)33)22-18(28-12(3)31)6-5-13-11(2)17(27)8-19(29-23)21(13)22/h7-8,18,34H,4-6,9-10H2,1-3H3,(H,28,31)/t18-,26-/m1/s1 |
InChI Key |
SRCUCWPOTBGIQM-WXTAPIANSA-N |
Isomeric SMILES |
CC[C@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C)O |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C)O |
Origin of Product |
United States |
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